molecular formula C18H20N2O2 B11087167 1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine

1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine

Cat. No.: B11087167
M. Wt: 296.4 g/mol
InChI Key: OPWCYXCZIJRRLS-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine is a complex organic compound that features a benzodioxole ring and a tetrahydroisoquinoline moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Tetrahydroisoquinoline: This can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the tetrahydroisoquinoline derivative using a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can reduce the imine or amine groups to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-N-methylmethanamine: Lacks the tetrahydroisoquinoline moiety.

    1-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)methanamine: Contains a phenylethyl group instead of tetrahydroisoquinoline.

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)methanamine is unique due to the combination of the benzodioxole and tetrahydroisoquinoline structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C18H20N2O2/c1-2-4-15-14(3-1)7-8-20-16(15)11-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,16,19-20H,7-8,10-12H2

InChI Key

OPWCYXCZIJRRLS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CNCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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